4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide

Negative result Evidence gap Procurement caveat

4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide (CAS 1090638-90-6) is a synthetic benzamide derivative with the molecular formula C15H19BrN2O3 and a molecular weight of 355.23 g/mol. It features a 4-bromo-3,5-dimethoxybenzamide core substituted with a 2-cyano-3-methylbutan-2-yl group on the amide nitrogen.

Molecular Formula C15H19BrN2O3
Molecular Weight 355.232
CAS No. 1090638-90-6
Cat. No. B2436641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide
CAS1090638-90-6
Molecular FormulaC15H19BrN2O3
Molecular Weight355.232
Structural Identifiers
SMILESCC(C)C(C)(C#N)NC(=O)C1=CC(=C(C(=C1)OC)Br)OC
InChIInChI=1S/C15H19BrN2O3/c1-9(2)15(3,8-17)18-14(19)10-6-11(20-4)13(16)12(7-10)21-5/h6-7,9H,1-5H3,(H,18,19)
InChIKeyAJAUCJVCHRDIOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview for 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide (CAS 1090638-90-6)


4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide (CAS 1090638-90-6) is a synthetic benzamide derivative with the molecular formula C15H19BrN2O3 and a molecular weight of 355.23 g/mol. It features a 4-bromo-3,5-dimethoxybenzamide core substituted with a 2-cyano-3-methylbutan-2-yl group on the amide nitrogen [1]. The compound is typically offered as a research chemical with a purity of approximately 95% [1].

Substitution Risks for 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide (CAS 1090638-90-6)


Direct substitution of 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide with superficially similar benzamide or cyanoacetamide analogs is not scientifically justified without comparative performance data. The combination of the 4-bromo substituent, the 3,5-dimethoxy pattern, and the sterically hindered alpha-branched nitrile-bearing side chain creates a unique pharmacophore that cannot be assumed to be functionally equivalent to any analog . Critically, a systematic search of primary research papers, patents, and authoritative databases (excluding blacklisted vendor sites) yielded no head-to-head comparative studies, no quantitative selectivity profiles, and no in vivo benchmarking data that would allow a rational, data-driven substitution decision. Any procurement of an alternative would require de novo experimental validation, which negates the time and cost benefits of generic substitution.

Quantitative Differentiation Evidence for 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide (CAS 1090638-90-6)


Insufficient Quantitative Evidence for Comparator-Based Differentiation

After an exhaustive search of primary research papers, patents, authoritative databases (PubChem, ChEMBL, BindingDB), and reputable vendor technical datasheets (excluding benchchems, molecule, evitachem, vulcanchem), no quantitative comparator-based evidence was found for 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide (CAS 1090638-90-6). The compound is absent from major bioactivity databases such as ChEMBL and BindingDB under its CAS number and primary IUPAC name, and no peer-reviewed studies were identified that report IC50, Ki, Kd, EC50, selectivity ratios, or pharmacokinetic parameters in a comparative context against any named analog. No patent explicitly exemplifies this compound with performance data. Therefore, it is currently impossible to construct a data-driven product-specific evidence guide that proves quantifiable, verifiable differentiation from closest analogs for scientific selection or procurement purposes. Any procurement decision based on claims of superiority, uniqueness, or optimal performance would be unsupported by publicly available evidence as of this date.

Negative result Evidence gap Procurement caveat

Evidence-Backed Application Scenarios for 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide (CAS 1090638-90-6)


No Evidence-Based Scenarios Can Be Derived

Because Section 3 contains no quantitative comparator-based evidence, no application scenario can be constructed that stems directly from proven differentiation. Any suggestion of a specific research or industrial application would constitute unsupported extrapolation and is therefore omitted in compliance with the evidence admission rules.

Quote Request

Request a Quote for 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.